molecular formula C13H19N2O7P B1217457 1-[N-4'-Nitrobenzyl-N-4'-carboxybutylamino]methylphosphonic acid

1-[N-4'-Nitrobenzyl-N-4'-carboxybutylamino]methylphosphonic acid

Cat. No.: B1217457
M. Wt: 346.27 g/mol
InChI Key: RWVBLRUMXIXUAR-UHFFFAOYSA-N
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Description

1-[N-4’-NITROBENZYL-N-4’-CARBOXYBUTYLAMINO]METHYLPHOSPHONIC ACID is an organic compound belonging to the class of nitrobenzenes. It contains a benzene ring with a carbon bearing a nitro group, and it is known for its experimental applications in various fields .

Preparation Methods

The synthetic routes for 1-[N-4’-NITROBENZYL-N-4’-CARBOXYBUTYLAMINO]METHYLPHOSPHONIC ACID typically involve the reaction of nitrobenzyl derivatives with carboxybutylamino compounds under specific conditions.

Chemical Reactions Analysis

1-[N-4’-NITROBENZYL-N-4’-CARBOXYBUTYLAMINO]METHYLPHOSPHONIC ACID undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed depend on the type of reaction and the conditions applied.

Scientific Research Applications

1-[N-4’-NITROBENZYL-N-4’-CARBOXYBUTYLAMINO]METHYLPHOSPHONIC ACID has several scientific research applications:

    Chemistry: It is used as a model compound in studying catalytic antibody reactions and other organic transformations.

    Biology: The compound is studied for its interactions with biological molecules and its potential use in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, although it is primarily experimental at this stage.

    Industry: It may have applications in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[N-4’-NITROBENZYL-N-4’-CARBOXYBUTYLAMINO]METHYLPHOSPHONIC ACID involves its interaction with specific molecular targets. For example, catalytic antibodies can facilitate the oxidation of the compound by aligning the substrate and oxidant precisely. This interaction stabilizes the transition state and enhances the reaction rate .

Comparison with Similar Compounds

1-[N-4’-NITROBENZYL-N-4’-CARBOXYBUTYLAMINO]METHYLPHOSPHONIC ACID is unique due to its specific structure and reactivity. Similar compounds include other nitrobenzyl derivatives and phosphonic acids, such as:

These compounds share some chemical properties but differ in their specific applications and reactivity.

Properties

Molecular Formula

C13H19N2O7P

Molecular Weight

346.27 g/mol

IUPAC Name

5-[(4-nitrophenyl)methyl-(phosphonomethyl)amino]pentanoic acid

InChI

InChI=1S/C13H19N2O7P/c16-13(17)3-1-2-8-14(10-23(20,21)22)9-11-4-6-12(7-5-11)15(18)19/h4-7H,1-3,8-10H2,(H,16,17)(H2,20,21,22)

InChI Key

RWVBLRUMXIXUAR-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CN(CCCCC(=O)O)CP(=O)(O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1CN(CCCCC(=O)O)CP(=O)(O)O)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[N-4'-Nitrobenzyl-N-4'-carboxybutylamino]methylphosphonic acid
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1-[N-4'-Nitrobenzyl-N-4'-carboxybutylamino]methylphosphonic acid
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1-[N-4'-Nitrobenzyl-N-4'-carboxybutylamino]methylphosphonic acid
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1-[N-4'-Nitrobenzyl-N-4'-carboxybutylamino]methylphosphonic acid
Reactant of Route 6
1-[N-4'-Nitrobenzyl-N-4'-carboxybutylamino]methylphosphonic acid

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